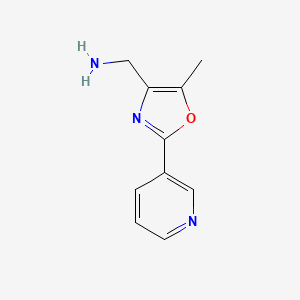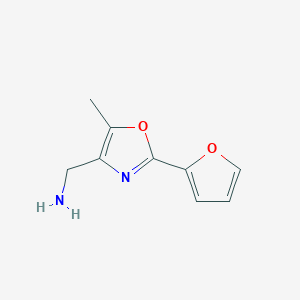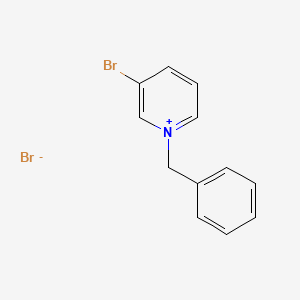
1-Benzyl-3-bromopyridinium bromide
Overview
Description
1-Benzyl-3-bromopyridinium bromide is a quaternary ammonium compound with the molecular formula C12H11Br2N. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyridinium ring, with a bromine atom at the 3-position of the pyridine ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromopyridinium bromide can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by quaternization with benzyl halides. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to brominate the pyridine ring. The resulting bromopyridine is then reacted with benzyl bromide to form the desired quaternary ammonium compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and quaternization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromopyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative or oxidized to a pyridine N-oxide.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products: The major products formed from these reactions include substituted pyridinium salts, dihydropyridine derivatives, and various coupled products depending on the specific reaction conditions .
Scientific Research Applications
1-Benzyl-3-bromopyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromopyridinium bromide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, it may interact with cellular components, leading to changes in cell function and viability. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with nucleophiles is a key aspect of its reactivity .
Comparison with Similar Compounds
1-Benzyl-3-bromopyridinium bromide can be compared with other similar compounds, such as:
1-Benzyl-4-bromopyridinium bromide: Similar structure but with the bromine atom at the 4-position.
1-Benzyl-3-chloropyridinium chloride: Chlorine atom instead of bromine, leading to different reactivity and properties.
1-Benzyl-3-iodopyridinium iodide: Iodine atom, which can influence the compound’s reactivity and applications .
Properties
IUPAC Name |
1-benzyl-3-bromopyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN.BrH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBNHPKQBARDEZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B3038822.png)
![7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one](/img/structure/B3038823.png)

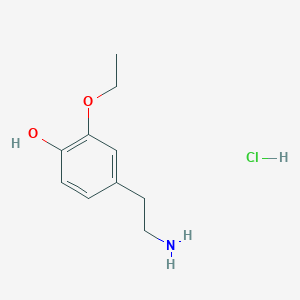
![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3038828.png)
![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)
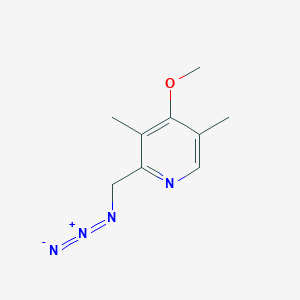
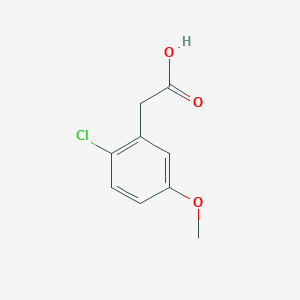
![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)

![(2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)
![(E)-3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)
